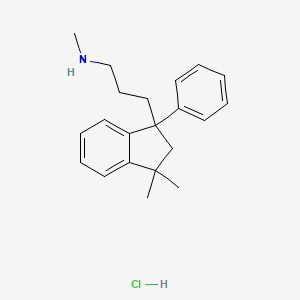
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride is a chemical compound known for its applications in various scientific fields It is characterized by its complex structure, which includes an indene moiety, a propyl chain, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-phenyl-2,3-dihydro-1H-indene with a propyl halide to form the corresponding propyl derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of organic electronic materials, including organic thin-film transistors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2-Methylbenzimidazole: Another compound with similar structural features and applications in organic synthesis.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Used in the fabrication of electronic devices.
Uniqueness
N-[3-(3,3-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)propyl]-N-methylamine hydrochloride stands out due to its unique indene structure, which imparts specific chemical properties and reactivity
Properties
CAS No. |
10565-75-0 |
|---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;/h4-8,10-13,22H,9,14-16H2,1-3H3;1H |
InChI Key |
XVDWCNBDFUXCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C.Cl |
Related CAS |
21489-22-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
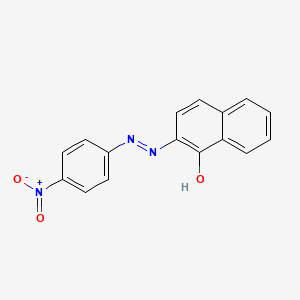


![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)
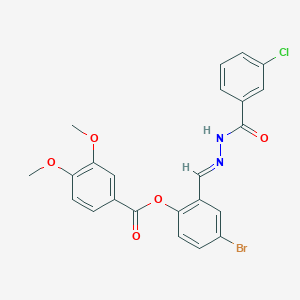

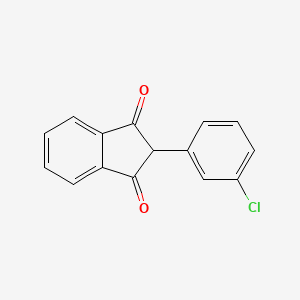
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
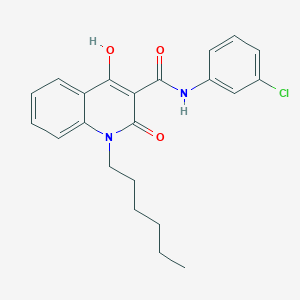
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)


